2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-methyl-2-propenyl)-1H-1,3-benzimidazole

Description

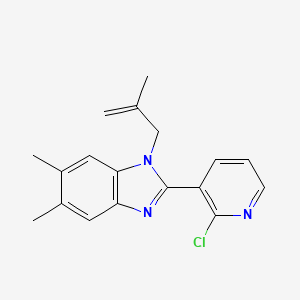

2-(2-Chloro-3-pyridinyl)-5,6-dimethyl-1-(2-methyl-2-propenyl)-1H-1,3-benzimidazole (CAS: 344279-16-9) is a benzimidazole derivative with the molecular formula C₁₇H₁₆ClN₃ and a molar mass of 297.78 g/mol . Its structure comprises:

- A benzimidazole core substituted with 5,6-dimethyl groups.

- A 2-chloro-3-pyridinyl moiety at position 2 of the benzimidazole ring.

- A 2-methyl-2-propenyl (allyl) group at position 1.

Properties

IUPAC Name |

2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-(2-methylprop-2-enyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3/c1-11(2)10-22-16-9-13(4)12(3)8-15(16)21-18(22)14-6-5-7-20-17(14)19/h5-9H,1,10H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNMIARLOMZRNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-methyl-2-propenyl)-1H-1,3-benzimidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, emphasizing its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 311.81 g/mol. The structure features a chloro substituent on the pyridine moiety, dimethyl groups at positions 5 and 6 of the benzimidazole ring, and a propenyl side chain. These structural characteristics are crucial as they influence the compound's reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H18ClN3 |

| Molecular Weight | 311.81 g/mol |

| CAS Number | 344279-69-2 |

Biological Activity Overview

Benzimidazole derivatives are widely recognized for their antimicrobial , antifungal , and anticancer properties. Preliminary studies suggest that this compound may exhibit significant biological activity due to its unique structural features.

Antimicrobial Activity

Research indicates that compounds within the benzimidazole class often show antimicrobial activity against various pathogens. For instance:

- Antibacterial Activity : Similar benzimidazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the chloro group may enhance this activity through increased lipophilicity and better membrane penetration .

Anticancer Activity

Benzimidazole derivatives are also studied for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cells:

- Cell Line Studies : Compounds structurally related to this compound exhibited selective cytotoxicity against various cancer cell lines, including lung cancer cell lines such as HCC827 and NCI-H358 .

Case Studies and Research Findings

Recent studies have focused on synthesizing and characterizing similar compounds to understand their biological profiles better:

- Study on Related Benzimidazoles : A study synthesized new benzimidazole derivatives with various substituents and tested their antimicrobial and anticancer activities. The findings indicated that compounds with halogen substitutions (like chloro) showed enhanced antimicrobial properties compared to their non-halogenated counterparts .

- ADME Analysis : The Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of related compounds suggest favorable pharmacokinetic properties, indicating potential as drug candidates .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzimidazole nucleus and subsequent functionalization to introduce the chloro and propenyl groups. Various methods have been reported for its synthesis, often involving key intermediates that undergo cyclization and substitution reactions to yield the final compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. It has shown promising activity against various bacterial strains:

- Antibacterial Properties : The compound demonstrated significant antibacterial activity comparable to conventional antibiotics such as streptomycin and penicillin. Specifically, derivatives with a piperazine moiety exhibited enhanced antibacterial effects due to their structural characteristics .

- Antifungal Activity : The chloro group present in the structure has been associated with notable antifungal activity against pathogens like Candida albicans and Aspergillus niger. Minimum inhibitory concentration (MIC) values were reported in the range of 25–62.5 µg/ml, making it a potential candidate for antifungal therapy .

Anticancer Potential

Benzimidazole derivatives are well-known for their anticancer activities. This specific compound has been evaluated for its cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The anticancer activity is attributed to the ability of benzimidazole derivatives to inhibit tubulin polymerization and induce apoptosis in cancer cells. Studies indicate that compounds with similar structures can effectively target cancer cell proliferation .

Anthelmintic Activity

The compound has also been assessed for its anthelmintic properties, showing effectiveness against nematodes and other parasitic worms. Its mechanism may involve disrupting essential metabolic pathways in these organisms .

Case Studies

Several case studies have documented the efficacy of this compound in laboratory settings:

- Study on Antibacterial Activity :

- Antifungal Evaluation :

- Anticancer Research :

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Position 1: Allyl (target compound) vs. benzyl (CAS 337920-59-9) vs. dichlorobenzyl (CAS 337920-65-7). Position 2: Chloropyridinyl variations (2-chloro vs. 6-chloro) influence electronic properties. The 2-chloro-3-pyridinyl group in the target compound may enhance π-π stacking interactions in biological systems .

Pharmacological and Functional Comparisons

Antioxidant Activity

- Compound 24 (4-(1H-benzimidazol-1-yl)-3-phenyl-6-substituted quinolin-2-ols) exhibits higher antioxidant activity than ascorbic acid .

Binding and Bioactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.